甲烷-d2

描述

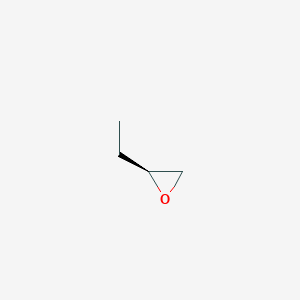

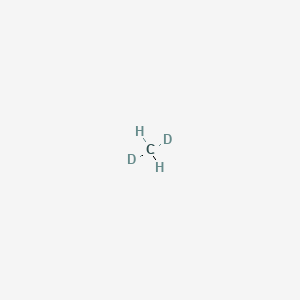

Methane-d2, also known as deuterated methane, is a non-standard isotope of methane . It has a molecular formula of CHD and an average mass of 18.055 Da .

Synthesis Analysis

The synthesis of Methane-d2 involves various processes. One method involves the use of deuterium gas with mesoporous silica and palladium (0) at 464.9 degrees for 1.66667 hours . Another method involves the thermodynamic analysis for methanol synthesis using biomass-derived syngas .

Molecular Structure Analysis

The molecular structure of Methane-d2 is similar to that of regular methane, with the key difference being the presence of deuterium (D) instead of hydrogen (H) in the molecular formula .

Chemical Reactions Analysis

Methane-d2, like regular methane, can undergo various chemical reactions. One such reaction is dry reforming, which involves the reaction of methane with carbon dioxide to produce syngas .

Physical And Chemical Properties Analysis

Methane-d2 has similar physical and chemical properties to regular methane. It has a boiling point of -164.0±7.0 °C at 760 mmHg and a vapour pressure of 205285.6±0.1 mmHg at 25°C . It also has various other properties such as molar refractivity, freely rotating bonds, and polar surface area .

科学研究应用

反硝化和废水处理

甲烷是生物反硝化的有效电子供体,可用于处理废水、垃圾渗滤液或饮用水。甲烷营养菌,以甲烷为唯一碳源的生物,在这个过程中起着关键作用。甲烷氧化偶联反硝化 (AME-D) 和厌氧甲烷氧化偶联反硝化 (ANME-D) 是重要的过程。这些过程涉及好氧甲烷营养菌氧化甲烷并释放反硝化菌用于反硝化的有机物。这个过程在实验室研究和各种微生物联合体中在不同的条件下都被观察到 (Modin, Fukushi, & Yamamoto, 2007)。

甲烷转化为化学品和燃料

甲烷的大量储量使其成为化学品和能源的宝贵原料。它生产乙烯或液态烃燃料的潜力很大。甲烷转化的策略包括重整形成一氧化碳和氢气、直接氧化成甲醇和甲醛,以及转化成芳烃。每种方法都有局限性,但最近的进展表明甲烷在生产燃料和化学品方面接近实际应用 (Lunsford, 2000)。

催化转化和活化

甲烷活化对其转化为更有用的产物至关重要。利用催化剂,如金簇或碳化钛上的镍,可以促进甲烷在较低温度下的转化。这些催化剂有助于打破甲烷的 C-H 键,为将其转化为高价值化合物创造途径。已经探索了不同的催化剂及其与甲烷的相互作用,以优化这一过程 (Lang et al., 2017), (Prats et al., 2019)。

甲烷营养菌在生物技术中的应用

甲烷营养菌,代谢甲烷的细菌,具有各种生物技术应用。它们利用甲烷生产单细胞蛋白、生物聚合物和其他有价值的产品。基因工程可以扩大其产品范围,包括类胡萝卜素和法尼烯。甲烷营养菌还被用于生物修复、化学转化,以及作为生物传感器中的组件 (Strong, Xie, & Clarke, 2015)。

甲烷在温室气体减排中的作用

甲烷在减少温室气体排放中发挥着作用。对牛甲烷产生的研究提供了在农业环境中管理甲烷排放的见解。预测模型有助于评估和减轻甲烷对环境的影响 (Ellis et al., 2007)。

甲烷传感和安全性

甲烷传感技术对于工业和家庭环境中的安全性至关重要。先进的材料和催化剂,如氧化物结构中的钯纳米颗粒,增强了甲烷传感器的性能。这些发展提高了灵敏度、选择性和响应时间,这对于检测低浓度甲烷泄漏和防止事故至关重要 (Zhou et al., 2018)。

甲烷的催化氧化

甲烷的氧化升级是催化领域的一个关键领域,有潜力彻底改变化学价值链。正在开发用于将甲烷有效转化为更具反应性的化学品的催化剂。这项研究解决了活化、转化和经济可行性的挑战,旨在充分利用甲烷的潜力 (Hammond, Conrad, & Hermans, 2012)。

安全和危害

未来方向

The future directions of Methane-d2 research could involve its use in renewable energy production. Methane is considered the fuel of the future due to its cleaner nature compared to other fuels . Therefore, research into the use of Methane-d2 in energy production could be a promising future direction.

属性

IUPAC Name |

dideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446285 | |

| Record name | Methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methane-d2 | |

CAS RN |

676-55-1 | |

| Record name | Methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。